molecular formula C27H23ClF2N4O3 B10833791 Phthalazinone derivative 1

Phthalazinone derivative 1

Cat. No.: B10833791
M. Wt: 524.9 g/mol
InChI Key: UWLKNQSOSOPRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazinone derivative 1 can be synthesized through various synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinone, which is then further modified to obtain the desired derivative. The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of phthalazinone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phthalazinone derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of phthalazinone derivatives with reduced functional groups .

Scientific Research Applications

Phthalazinone derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its antihypertensive, antidiabetic, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Phthalazinone derivative 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its broad spectrum of pharmacological activities and its potential as a versatile building block for the synthesis of various bioactive compounds .

Comparison with Similar Compounds

By understanding the detailed properties and applications of phthalazinone derivative 1, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C27H23ClF2N4O3

Molecular Weight

524.9 g/mol

IUPAC Name

2-chloro-N-[3-(2,4-difluorophenyl)-4-oxophthalazin-6-yl]-5-[(2,2-dimethylpropanoylamino)methyl]benzamide

InChI

InChI=1S/C27H23ClF2N4O3/c1-27(2,3)26(37)31-13-15-4-8-21(28)20(10-15)24(35)33-18-7-5-16-14-32-34(25(36)19(16)12-18)23-9-6-17(29)11-22(23)30/h4-12,14H,13H2,1-3H3,(H,31,37)(H,33,35)

InChI Key

UWLKNQSOSOPRPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C=NN(C3=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.